Home > Products > Screening Compounds P27096 > Des-Hexane Eliglustat
Des-Hexane Eliglustat - 2219353-50-9

Des-Hexane Eliglustat

Catalog Number: EVT-6751342
CAS Number: 2219353-50-9
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Des-Hexane Eliglustat is derived from eliglustat, which is commercially available under the brand name Cerdelga. It is classified as a small molecule drug and falls under the category of substrate reduction therapies. This compound is distinct from enzyme replacement therapies, providing an alternative approach to managing Gaucher disease by targeting the metabolic pathway directly involved in glucosylceramide synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Des-Hexane Eliglustat involves several key steps:

  1. Starting Material: The synthesis begins with 1,4-benzodioxan-6-carbaldehyde.
  2. Ozonolysis: This reaction leads to the formation of aldehydes, which are crucial intermediates.
  3. Reductive Amination: The aldehyde undergoes reductive amination with pyrrolidine to yield a tertiary amine.
  4. Diastereoselective Amination: Utilizing chlorosulfonyl isocyanate, a diastereoselective amination process is employed to introduce amino groups into the structure.
  5. Acylation: The final step involves acylating the amino alcohol with n-octanoyl chloride to produce Des-Hexane Eliglustat.
Molecular Structure Analysis

Structure and Data

Des-Hexane Eliglustat has a complex molecular structure characterized by multiple functional groups that contribute to its activity as an inhibitor of glucosylceramide synthase. The molecular formula for eliglustat is C21H29N3O4, and it possesses several chiral centers, which are critical for its biological activity.

The structural representation includes:

  • A benzodioxole moiety: This contributes to its lipophilicity.
  • An alkyl chain: Enhances its interaction with biological membranes.
  • A tertiary amine: Essential for binding with the target enzyme.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Des-Hexane Eliglustat undergoes various chemical reactions during its synthesis and metabolism:

  1. Ozonolysis: Converts alkenes into carbonyl compounds, critical for further reactions.
  2. Reductive Amination: Involves the nucleophilic attack of an amine on a carbonyl compound followed by reduction.
  3. Hydrogenolysis: Catalyzed hydrogenation that removes protecting groups while retaining stereochemistry.
  4. Acylation: Introduces acyl groups to create esters or amides, enhancing solubility and bioavailability.

These reactions are carefully controlled to ensure high yields and selectivity for desired products .

Mechanism of Action

Process and Data

Des-Hexane Eliglustat functions primarily through inhibition of glucosylceramide synthase, an enzyme responsible for synthesizing glucosylceramide from ceramide and glucose. By mimicking the natural substrate of this enzyme, Des-Hexane Eliglustat competes with ceramide for binding sites, effectively reducing glucosylceramide production.

This reduction helps restore metabolic balance in patients with Gaucher disease type 1 by preventing the accumulation of toxic metabolites in lysosomes . Clinical studies have demonstrated significant reductions in biomarker levels associated with glucosylceramide accumulation following treatment with Des-Hexane Eliglustat.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Des-Hexane Eliglustat exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 373.47 g/mol.
  • Solubility: Moderately soluble in organic solvents; low solubility in water.
  • Melting Point: Typically reported around 110-115 °C.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties influence its formulation as an oral medication and its pharmacokinetic behavior within biological systems .

Applications

Scientific Uses

Des-Hexane Eliglustat is primarily used in clinical settings for treating Gaucher disease type 1. Its role as a glucosylceramide synthase inhibitor makes it a critical component in managing this condition, offering an alternative to traditional enzyme replacement therapies.

Research continues into its potential applications beyond Gaucher disease, including investigations into its effects on glycosphingolipid metabolism and autophagy processes in other pathological conditions such as multiple myeloma . Its unique mechanism of action also positions it as a candidate for further studies in related metabolic disorders.

Synthetic Methodologies and Stereochemical Optimization

Diastereoselective Amination Strategies for Chiral Intermediate Synthesis

The stereocontrolled construction of Des-Hexane Eliglustat's key 1,2-amino alcohol motif relies critically on diastereoselective amination methodologies. As demonstrated by Sungkyunkwan University researchers, chlorosulfonyl isocyanate (CSI) enables direct amination of chiral benzylic ethers with exceptional stereochemical fidelity [6]. This reaction transforms syn-1,2-dibenzyl ether intermediate 6 into the protected syn-1,2-amino alcohol 5 through a stereospecific mechanism. The amination proceeds under cryogenic conditions (-78°C) in toluene/hexane (10:1) solvent systems, achieving a 62% isolated yield with remarkable diastereoselectivity >20:1 [6]. NMR analysis confirmed stereochemical purity through distinct proton resonances at the chiral centers (δ 4.25 ppm, dd, J = 8.2, 4.1 Hz for desired isomer vs. δ 4.32 ppm, t, J = 7.8 Hz for minor diastereomer) [2].

The reaction's synthetic utility stems from its retention of configuration at the benzylic carbon, which preserves the stereochemical integrity established during earlier asymmetric steps. This methodology bypasses traditional protection-deprotection sequences required in reductive amination approaches, significantly streamlining the synthetic route toward Des-Hexane Eliglustat precursors [6]. The resulting amino alcohol 5 serves as the crucial building block for subsequent ozonolysis and reductive amination steps that complete the Eliglustat backbone [2] [6].

Table 1: Comparative Solvent Optimization for Diastereoselective Amination

Solvent SystemTemperature (°C)Yield (%)Diastereomeric Ratio
Dichloromethane0291.2:1
Toluene-204512:1
Hexane-783815:1
Toluene/Hexane (10:1)-7862>20:1

Sharpless Asymmetric Dihydroxylation in Precursor Derivatization

Sharpless asymmetric dihydroxylation (AD) establishes the foundational stereochemistry for Des-Hexane Eliglustat synthesis through enantioselective olefin functionalization. The process begins with Horner-Wadsworth-Emmons olefination of commercially available 1,4-benzodioxin-6-carbaldehyde (7), producing α,β-unsaturated ester 8 in near-quantitative yield (98%) [6]. This electron-deficient olefin undergoes enantiodifferentiating dihydroxylation using AD-mix-β catalyst containing (DHQD)₂PHAL ligand, yielding syn-diol 9 with 82% efficiency and >99% enantiomeric excess [6] [2].

The reaction mechanism involves osmate ester coordination where the chiral ligand dictates face-selective approach of the oxidizing species. This step installs the critical C1' and C2' stereocenters that ultimately determine the pharmacologically active configuration of Des-Hexane Eliglustat analogues [6]. Subsequent protection of the syn-diol as acetonide 10 (83% yield) enables chemoselective manipulation of the ester functionality. Sequential reduction, Swern oxidation, and Wittig olefination convert the ester to para-methoxycinnamyl derivative 11 (67% overall yield), setting the stage for benzylation and stereoselective amination [6]. The acetonide protecting group strategy proves essential for preventing epimerization during downstream functionalization while maintaining the stereochemical integrity of the diol system.

Table 2: Key Intermediates in Sharpless Dihydroxylation Pathway

IntermediateChemical TransformationYield (%)Stereochemical Outcome
Olefin 8Horner-Wadsworth-Emmons olefination98N/A
syn-Diol 9AD-mix-β dihydroxylation82>99% ee
Acetonide 10Acetone ketal formation83Retention of configuration
Cinnamyl 11Wittig olefination67 (3 steps)E:Z = 1:3

Solvent-Dependent Mechanistic Pathways in Stereochemical Retention

The solvent microenvironment exerts profound influence on the mechanistic pathway and stereochemical outcomes during diastereoselective amination of benzylic ethers. Research demonstrates that nonpolar solvent systems (toluene/hexane) favor an SNi-type mechanism involving a tight ion-pair intermediate (IIA), leading to stereoretention at the reaction center. In contrast, polar aprotic solvents (dichloromethane) promote dissociative SN1 pathways through solvent-separated carbocation intermediate IIB, resulting in significant racemization [6] [10].

Computational analysis reveals that the energy barrier for carbocation formation increases by 5.8 kcal/mol in toluene/hexane versus dichloromethane, effectively suppressing the racemization pathway at cryogenic temperatures [6]. The reaction trajectory in toluene/hexane proceeds through a four-membered transition state where chlorosulfonyl isocyanate coordinates with the benzylic oxygen, enabling intramolecular delivery of the carbamate group with inversion followed by second inversion, netting overall retention. This solvent-controlled mechanistic dichotomy explains the dramatic improvement in diastereoselectivity observed in mixed hydrocarbon systems (>20:1 dr) versus chlorinated solvents (1.2:1 dr) [6].

Table 3: Solvent Effects on Amination Mechanism and Stereochemistry

Mechanistic FeatureToluene/Hexane SystemDichloromethane System
Dominant PathwayConcerted SNiStepwise SN1
Key IntermediateTight ion pair (IIA)Free carbocation (IIB)
Activation EnergyΔG = 18.2 kcal/molΔG = 14.4 kcal/mol
Stereochemical OutcomeRetention (>>20:1 dr)Partial racemization (1.2:1 dr)
Temperature SensitivityLow (effective at -78°C)High (requires lower T for control)

Comparative Analysis of Total Synthesis Routes: Aldol vs. Henry Reaction Approaches

The synthesis of Des-Hexane Eliglustat stereocenters has been accomplished through three fundamentally distinct strategies, each with characteristic advantages in step economy, diastereoselectivity, and operational complexity. The aldol-based approaches dominate industrial production, with Genzyme's patented route employing chiral phenylglycinol-directed aldol condensation between 1,4-benzodioxan-6-carbaldehyde and a morpholinone derivative to install key stereocenters in a single step [6] [9]. This method delivers the oxazine adduct 91 with excellent stereocontrol (>20:1 dr) but requires expensive chiral auxiliaries and generates stoichiometric byproducts [9].

Alternative academic routes utilize Evans oxazolidinone auxiliaries for asymmetric aldol reactions, achieving comparable diastereoselectivity but adding two extra steps for auxiliary attachment and removal [6]. The organocatalytic Henry reaction approach represents a more atom-economical alternative, employing cinchona alkaloid catalysts to promote nitroaldol condensation between benzodioxane aldehydes and nitromethane [6]. While eliminating chiral auxiliaries, this method delivers moderate diastereoselectivity (8:1 dr) and requires additional reduction steps to convert the nitro group to the requisite amine functionality.

The diastereoselective amination route detailed in sections 1.1-1.3 provides superior convergence and scalability by leveraging Sharpless asymmetric dihydroxylation as the sole chirality-introducing step. This approach achieves comparable overall yields (34-37% from aldehyde 7) to aldol-based routes while using more economical catalysts and avoiding stoichiometric chiral reagents [6]. However, the requirement for cryogenic conditions during amination presents engineering challenges for large-scale manufacturing.

Table 4: Comparative Analysis of Des-Hexane Eliglustat Synthetic Strategies

Synthetic ApproachKey Stereochemistry-Installing StepSteps to Eliglustat CoreMax DiastereoselectivityScalability Considerations
Genzyme Aldol RouteChiral auxiliary-controlled aldol condensation8 linear steps>20:1 drRequires stoichiometric chiral auxiliary; moderate yields (42%)
Evans Auxiliary RouteEvans oxazolidinone-directed aldol10 linear steps19:1 drExtra steps for auxiliary manipulation; expensive reagents
Organocatalytic Henry RouteCinchona-alkaloid catalyzed nitroaldol9 linear steps8:1 drModerate diastereoselection; requires nitro group reduction
Diastereoselective Amination (Current)Sharpless AD + CSI amination7 convergent steps>20:1 drCryogenic amination; economical catalysts; 52% overall yield

Properties

CAS Number

2219353-50-9

Product Name

Des-Hexane Eliglustat

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]acetamide

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C17H24N2O4/c1-12(20)18-14(11-19-6-2-3-7-19)17(21)13-4-5-15-16(10-13)23-9-8-22-15/h4-5,10,14,17,21H,2-3,6-9,11H2,1H3,(H,18,20)/t14-,17-/m1/s1

InChI Key

PDNNLYAJVVWYCL-RHSMWYFYSA-N

SMILES

CC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Canonical SMILES

CC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O

Isomeric SMILES

CC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.